N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-4-nitrobenzamide (CAS: 33284-07-0, Molecular Weight: 309.32 g/mol) is a synthetic amide derivative featuring a 4-nitrobenzoyl group linked to a 2-(1H-indol-3-yl)ethylamine moiety . The compound is characterized by its indole core, a heterocyclic aromatic structure, and a nitro-substituted benzamide group, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(12-5-7-14(8-6-12)20(22)23)18-10-9-13-11-19-16-4-2-1-3-15(13)16/h1-8,11,19H,9-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDHGWNGPRPYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide typically involves the coupling of tryptamine (2-(1H-indol-3-yl)ethylamine) with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
- Dissolve tryptamine in a suitable solvent like dichloromethane.
- Add triethylamine to the solution.
- Slowly add 4-nitrobenzoyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- After completion, the product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Amidation: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.
Amidation: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Reduction: N-[2-(1H-indol-3-yl)ethyl]-4-aminobenzamide.
Substitution: Halogenated or nitrated derivatives of the indole ring.
Amidation: 4-nitrobenzoic acid and tryptamine.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the nitrobenzamide group may contribute to its biological activity through redox reactions or interactions with enzymes. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Key Properties:
- Synthesis : Likely synthesized via a nucleophilic acyl substitution reaction between 4-nitrobenzoyl chloride and 2-(1H-indol-3-yl)ethylamine, a method analogous to reported procedures for similar indole-ethylamide derivatives .
- Biological Relevance: While direct biological data for this compound are absent in the provided evidence, structurally related indole-ethylamides (e.g., N-[2-(1H-indol-3-yl)ethyl]benzamide) have demonstrated activity in modulating melatonin-dependent processes in Plasmodium falciparum .
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1 compares N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide with analogous compounds featuring variations in the benzamide substituent or indole moiety.
Key Observations :
Substituent Impact on Melting Points: Electron-withdrawing groups (e.g., Cl, NO₂) generally increase melting points due to enhanced dipole interactions. For example, the 4-chloro derivative (Compound 17) melts at 150.6–152.0°C, significantly higher than the 4-methyl analog (126.8–128.2°C) . The nitro group in the target compound may similarly elevate its melting point, though experimental data are lacking.
Molecular Weight and Bioactivity :
- Halogenation (e.g., 5-Cl substitution on the indole ring) increases molecular weight (348.77 g/mol vs. 309.32 g/mol) and may alter lipophilicity, affecting membrane permeability .
- The 4-nitro group’s strong electron-withdrawing nature could enhance binding affinity in enzyme or receptor interactions compared to electron-donating groups (e.g., OCH₃ or CH₃) .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole moiety and a nitrobenzamide group, which are known for their diverse biological activities. The indole structure is prevalent in many natural products and pharmaceuticals, contributing to various pharmacological effects. The nitro group enhances the compound's reactivity, potentially influencing its biological properties.
The exact mechanism of action of this compound remains partially understood. However, it is believed to interact with various molecular targets and pathways:
- Indole Moiety : This part may interact with serotonin receptors, which play a crucial role in mood regulation and other physiological processes.
- Nitrobenzamide Group : This group may participate in redox reactions or interact with enzymes, contributing to the compound's overall biological effects .
2. Anti-inflammatory Activity
Research indicates that nitro compounds can act as anti-inflammatory agents. They may inhibit inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines such as COX-2 and TNF-α. For example, certain nitro-substituted benzamides have shown promising results in inhibiting these targets, suggesting that this compound could also possess similar properties .
3. Antineoplastic Activity
The potential antineoplastic (anti-cancer) activity of nitro compounds has been documented extensively. Nitrobenzamide derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and disruption of cellular signaling pathways . Further research is necessary to evaluate the specific effects of this compound in cancer models.
Research Findings and Case Studies
Recent studies have highlighted the diverse biological activities associated with nitro compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide?
- Methodology : The compound is synthesized via amide coupling between 2-(1H-indol-3-yl)ethylamine and 4-nitrobenzoyl chloride. Reactions are typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen, with triethylamine (TEA) as a base to neutralize HCl byproducts. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Yield optimization requires controlled reaction temperatures (0–25°C) and stoichiometric excess of benzoyl chloride (1.2–1.5 eq) .
Q. How is this compound characterized for structural validation?
- Methodology : Key techniques include:
- NMR Spectroscopy : and NMR confirm the indole NH proton (δ 10.8–11.2 ppm) and nitro group proximity effects on aromatic protons.
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H] and fragmentation patterns.
- Infrared (IR) Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and nitro groups (~1520, 1350 cm) are critical .
Q. What solvents are suitable for solubility and formulation studies of this compound?
- Methodology : The nitro group and hydrophobic indole moiety limit aqueous solubility. Dimethyl sulfoxide (DMSO) is preferred for stock solutions (10–50 mM). For in vitro assays, dilute in PBS or cell culture media with <0.1% DMSO. Ethanol or acetonitrile may be used for HPLC analysis .
Advanced Research Questions
Q. What challenges arise in crystallographic studies of this compound?
- Methodology : Crystallization is hindered by conformational flexibility of the ethyl linker and nitro group polarity. Use slow vapor diffusion (e.g., DCM/hexane) to grow single crystals. SHELX software (SHELXL-2018) refines structures, but twinning or disorder may require high-resolution data (≤1.0 Å) and restraints for the indole ring .
Q. How can contradictory bioactivity data in cellular assays be resolved?
- Methodology : Discrepancies may stem from nitro group bioreduction (e.g., via nitroreductases) generating reactive intermediates. Validate results using:
- Enzyme Inhibition : Co-treatment with dicoumarol (nitroreductase inhibitor).
- Redox Profiling : Measure intracellular ROS levels (e.g., DCFH-DA assay) to correlate bioactivity with oxidative stress .
Q. What computational approaches predict target interactions for this compound?
- Methodology : Perform molecular docking (AutoDock Vina, Glide) against indole-binding targets (e.g., serotonin receptors, kinases). Use molecular dynamics (MD) simulations (GROMACS) to assess binding stability (RMSD <2 Å over 50 ns). QM/MM calculations elucidate nitro group electronic effects on binding affinity .
Q. How do structural modifications influence structure-activity relationships (SAR)?
- Methodology : Synthesize analogs with:
- Nitro Group Replacement : Substitute with cyano or trifluoromethyl to modulate electron-withdrawing effects.
- Indole Modifications : Introduce halogens (e.g., 5-fluoroindole) to enhance π-stacking.
- Linker Variation : Replace ethyl with propyl or rigid spacers (e.g., propargyl). Evaluate cytotoxicity (MTT assay) and target engagement (SPR/BLI) .
Q. What analytical methods assess thermal stability and degradation pathways?
- Methodology : Thermogravimetric analysis (TGA) identifies decomposition onset temperatures. Pair with differential scanning calorimetry (DSC) to detect melting points and polymorph transitions. HPLC-MS monitors hydrolytic degradation (e.g., amide bond cleavage) under accelerated conditions (40°C, 75% RH) .
Q. How does this compound synergize with other therapeutic agents?
- Methodology : Test combinatorial effects using Chou-Talalay synergy assays. For example, pair with DNA intercalators (doxorubicin) or microtubule inhibitors (paclitaxel). Synergy scores (Combination Index <1) guide dose optimization in xenograft models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
